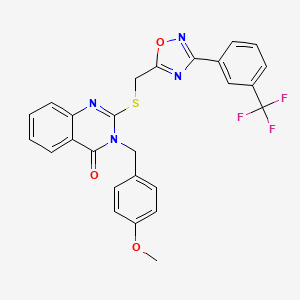

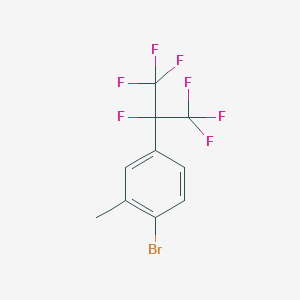

2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoroacetyl compounds are a class of organofluorine compounds. They are characterized by the presence of a trifluoroacetyl group (CF3CO-). These compounds have been used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

While specific synthesis methods for “2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one” are not available, trifluoroacetyl compounds are generally synthesized by reacting the corresponding compound with trifluoroacetic anhydride .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) .

Chemical Reactions Analysis

Trifluoroacetimidoyl halides, which are related to trifluoroacetyl compounds, have been used to construct a wide variety of trifluoromethyl-containing compounds and trifluoromethyl-substituted N-heterocycles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point, boiling point, and density can be measured experimentally .

Scientific Research Applications

Synthesis of Trifluoromethylazoles Research into the synthesis of a series of trifluoromethylazoles has utilized trifluoroacetylation, including at positions relevant to the 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one structure. This work is significant for the determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy, indicating potential applications in measuring pH in biological media (Jones et al., 1996).

Novel Scaffolds for Drug Synthesis The development of novel scaffolds for therapeutic applications often involves the synthesis of complex molecules with potential pharmacological activity. Research has shown that derivatives of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can be synthesized effectively under mild conditions, contributing to the construction of molecular libraries for therapeutic applications (Wang et al., 2008).

Calcium Channel Blockers and Antihypertensive Agents Benzazepinone derivatives, including those with a trifluoromethyl substituent in the fused aromatic ring, have been found to show potent and long-acting antihypertensive activity. These compounds, related to the structure of interest, act as competitive displacers of radiolabeled diltiazem at the calcium channel receptor protein, leading to the development of metabolically stable antihypertensive calcium channel blockers (Floyd et al., 1992).

Mechanism of Action

Target of Action

The primary target of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is the extracellular matrix (ECM) of the skin . The ECM is a complex network of proteins and polysaccharides that provide structural and biochemical support to surrounding cells. It plays a crucial role in cellular communication, protein regulation, cell proliferation, cell migration, inflammation, angiogenesis, and melanogenesis .

Mode of Action

2-(Trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one interacts with the ECM by modulating both the synthesis and degradation of its components . It downregulates matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins, thereby preserving collagen integrity . Simultaneously, it stimulates the production of collagen and elastin by upregulating genes such as COL1A1 and ELN . This dual action—reducing collagen degradation while enhancing its synthesis—helps maintain a robust and resilient dermal matrix, crucial for youthful and firm skin .

Biochemical Pathways

The compound affects the pathways related to the synthesis of proteoglycans in cell-matrix interactions, and the synthesis of progerin, a protein identified as a co-inducer of cellular senescence . By decreasing progerin synthesis and increasing proteoglycan production, 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can reduce wrinkles and increase the firmness of the tissue .

Result of Action

The molecular and cellular effects of 2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one’s action include a decrease in progerin synthesis, an increase in proteoglycan production, and a contraction of collagens . These effects result in reduced wrinkles and increased firmness of the tissue . In vitro studies have shown progressive effects on wrinkles, firmness, elasticity, and sagging .

Safety and Hazards

Future Directions

properties

IUPAC Name |

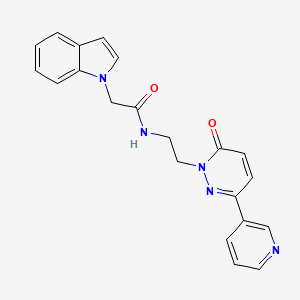

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-2-benzazepin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO2/c13-12(14,15)11(18)16-6-5-10(17)9-4-2-1-3-8(9)7-16/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDLUMQTSCWUQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C2C1=O)C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(trifluoroacetyl)-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2577077.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2577079.png)

![4-[2-(2-Bromophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2577082.png)

![N-(4-chlorobenzyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577091.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2577092.png)

![1-(4-chloro-2-methylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2577093.png)